2,3,5,6-Tetramethylbenzene-1-sulfinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

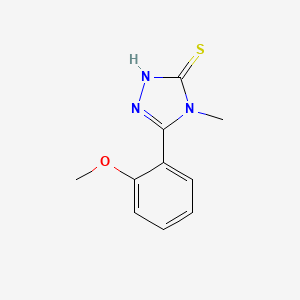

2,3,5,6-Tetramethylbenzene-1-sulfinic acid is a chemical compound with the CAS Number: 957029-02-6 . Its IUPAC name is 2,3,5,6-tetramethylbenzenesulfinic acid . The molecular formula of this compound is C10H14O2S and it has a molecular weight of 198.28 .

Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetramethylbenzene-1-sulfinic acid is 1S/C10H14O2S/c1-6-5-7(2)9(4)10(8(6)3)13(11)12/h5H,1-4H3,(H,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Catalytic Decarboxylative Radical Sulfonylation

The study by Jiayan He et al. (2020) demonstrates the use of sulfinates in catalytic decarboxylative radical sulfonylation, a method significant for synthesizing sulfones, which are crucial in pharmaceuticals and agrochemicals. This method, utilizing visible light and catalysis, allows for efficient sulfonylation reactions, contributing to the synthesis of complex natural products and pharmaceuticals, including anti-cancer drugs (He et al., 2020).

Kinetic and Isotopic Studies

Research on the decomposition of N-hydroxybenzenesulfonamide by F. Bonner and Y. Ko (1992) provides insights into the kinetics and mechanism of sulfinic acid derivatives' reactions. Such studies are essential for understanding the behavior of these compounds under various conditions, which can be applied in designing more efficient chemical reactions and processes (Bonner & Ko, 1992).

Solvent-free Synthesis of Triazines

Ghorbani‐Vaghei et al. (2015) explored the solvent-free synthesis of triazines using N-halosulfonamides, showcasing an environmentally friendly approach to synthesizing heterocyclic compounds. Such methodologies highlight the role of sulfinic acid derivatives in promoting sustainable and green chemistry (Ghorbani‐Vaghei et al., 2015).

Surface Modification and Electrochemical Applications

Xiaofang Li et al. (2004) demonstrated the covalent modification of glassy carbon surfaces by electrochemical oxidation of r-aminobenzene sulfonic acid, illustrating the application of sulfinic acid derivatives in material science and sensor technology. This research contributes to the development of modified electrodes with enhanced electrochemical properties (Li et al., 2004).

Propiedades

IUPAC Name |

2,3,5,6-tetramethylbenzenesulfinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-6-5-7(2)9(4)10(8(6)3)13(11)12/h5H,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIGFRWYJNLLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetramethylbenzene-1-sulfinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

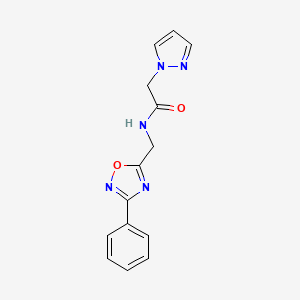

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

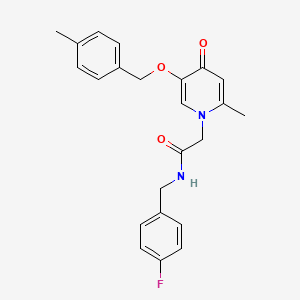

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)

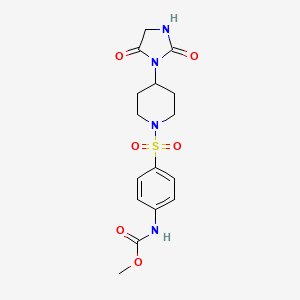

![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

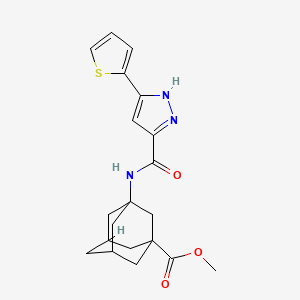

![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)